[(2E)-3-(2-Methoxyphenyl)prop-2-en-1-yl](propyl)amine hydrochloride
Description
The compound (2E)-3-(2-Methoxyphenyl)prop-2-en-1-ylamine hydrochloride is a secondary amine hydrochloride salt characterized by an (E)-configured propenyl chain linking a 2-methoxyphenyl group to a propylamine moiety. Its molecular formula is C₁₃H₂₀ClNO, with a molecular weight of 241.757 g/mol . The 2-methoxy substituent on the aromatic ring is a critical structural feature, influencing electronic and steric properties, which may affect solubility, receptor binding, and pharmacokinetics.
Properties
IUPAC Name |
(E)-3-(2-methoxyphenyl)-N-propylprop-2-en-1-amine;hydrochloride | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H19NO.ClH/c1-3-10-14-11-6-8-12-7-4-5-9-13(12)15-2;/h4-9,14H,3,10-11H2,1-2H3;1H/b8-6+; | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XEJPNHPGLAMKLP-WVLIHFOGSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCNCC=CC1=CC=CC=C1OC.Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCCNC/C=C/C1=CC=CC=C1OC.Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H20ClNO | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
241.76 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
(2E)-3-(2-Methoxyphenyl)prop-2-en-1-ylamine hydrochloride is an organic compound characterized by a propyl amine functional group linked to a propene chain with a methoxyphenyl substituent. Its molecular formula is C₁₃H₂₀ClNO, and it has a molecular weight of approximately 241.76 g/mol. The hydrochloride form enhances solubility and stability, making it suitable for various biological applications.
The compound features a double bond between the second and third carbon atoms of the propene chain, which contributes to its reactivity. The presence of the methoxy group (-OCH₃) on the phenyl ring influences the electronic properties of the molecule, potentially affecting its interactions with biological targets.
Synthesis
The synthesis of (2E)-3-(2-Methoxyphenyl)prop-2-en-1-ylamine hydrochloride typically involves:
- Starting Materials : Propylamine and 2-methoxyphenylprop-2-enal.
- Reaction Conditions : The reaction is performed under controlled conditions, often using catalysts to facilitate the formation of the desired product.
- Formation of Hydrochloride Salt : The resultant amine is treated with hydrochloric acid to produce the hydrochloride salt.
Biological Activity
The biological activity of (2E)-3-(2-Methoxyphenyl)prop-2-en-1-ylamine hydrochloride remains under-researched, but insights can be drawn from studies on structurally similar compounds.
Antimicrobial Activity
Research on related alkaloids indicates potential antibacterial and antifungal properties. For instance, alkaloids have shown effectiveness against various pathogenic microorganisms by disrupting cell membrane integrity and inhibiting efflux pumps .
| Compound | Activity | Minimum Inhibitory Concentration (MIC) |
|---|---|---|
| Sanguinarine | Antibacterial | 75 µg/mL against B. subtilis |
| Berberine | Antifungal | 0.04 M against Candida albicans |
| Piperine | Antibacterial | <125 µg/mL against E. coli |
The mechanism through which compounds like (2E)-3-(2-Methoxyphenyl)prop-2-en-1-ylamine hydrochloride may exert their effects includes:
Comparison with Similar Compounds
Structural and Functional Comparison with Similar Compounds
Substituent Position Isomers
(2E)-3-(4-Methoxyphenyl)prop-2-en-1-ylamine Hydrochloride
- Key Difference : The methoxy group is at the para position (4-methoxy) instead of the ortho (2-methoxy) position.
- Steric Effects: The ortho-methoxy group introduces steric hindrance near the propenyl chain, which may restrict rotational freedom or reduce binding affinity in sterically sensitive environments .
Piperazine-Containing Analogs (HBK Series)
Several HBK compounds (e.g., HBK15 , HBK16 ) from incorporate a 2-methoxyphenylpiperazine core but differ in their alkyl/aryloxy side chains:
- HBK15: Features a 2-chloro-6-methylphenoxyethoxyethyl side chain.
- HBK16: Contains a 2-chloro-5-methylphenoxypropyl group.
- Comparison :
- Lipophilicity : The HBK compounds have larger molecular weights and extended alkyl/aryl chains, increasing lipophilicity and likely prolonging retention times in HPLC (e.g., 4.69–5.10 min for related compounds in ).
- Pharmacological Relevance : Piperazine moieties are common in serotonin and dopamine receptor ligands. The absence of a piperazine ring in the target compound may limit its affinity for such targets but reduce metabolic instability associated with heterocycles .
Physicochemical and Analytical Data Comparison
Table 1: Comparative Properties of Selected Compounds
Notes:
- Purity and Retention Time : Compounds with bulkier substituents (e.g., naphthyl in Compound 10, ) exhibit higher retention times (4.69 min) due to increased hydrophobicity. The target compound’s simpler structure may result in shorter retention times, but empirical data are lacking.
- Synthetic Feasibility : The HBK series () highlights the challenges of introducing multiple substituents (e.g., chloro, methyl) while maintaining purity (>97% for most derivatives). The target compound’s synthesis likely prioritizes simplicity and yield .
Implications for Drug Design
- Ortho vs. Para Methoxy : The ortho position may enhance selectivity for sterically constrained binding pockets (e.g., GPCRs), while para substitution could improve solubility for CNS penetration.
- Role of Propenyl Configuration : The (E)-configuration in the target compound likely stabilizes the molecule against isomerization, a critical factor in maintaining consistent bioactivity .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
